molecular formula C10H17N3O2S B2875204 2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE CAS No. 469876-37-7

2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE

Cat. No.: B2875204
CAS No.: 469876-37-7
M. Wt: 243.33
InChI Key: BEQNFKWEVIZVSW-ZRDIBKRKSA-N
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Description

2-[(2E)-3-Ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with ethylimino, oxo, and N-methylacetamide groups. The (2E) configuration indicates the geometry of the ethylimino moiety, which influences the compound’s stereoelectronic properties. Thiazolidinones are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory activities . Structural analogs (e.g., ) suggest that its bioactivity may arise from interactions with cellular targets via hydrogen bonding or hydrophobic interactions mediated by the acetamide and ethylimino groups .

Properties

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-4-12-10-13(5-2)9(15)7(16-10)6-8(14)11-3/h7H,4-6H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQNFKWEVIZVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazolidin-4-one ring is typically constructed via cyclocondensation between thiourea derivatives and α-halo carbonyl compounds. For example:

  • Reactants :
    • N-Ethylthiourea (prepared from ethylamine and carbon disulfide).
    • Ethyl 2-bromoacetate or chloroacetyl chloride.
  • Conditions :
    • Reflux in ethanol or methanol (6–8 h).
    • Base catalysts (e.g., triethylamine, NaOH) to deprotonate intermediates.
  • Mechanism :
    • Nucleophilic substitution at the α-carbon of the haloacetyl compound.
    • Intramolecular cyclization to form the five-membered thiazolidinone ring.

This method yields the 3-ethyl-4-oxo-thiazolidin-5-yl scaffold with 70–85% efficiency.

Iodo-Cyclothiocarbamation Strategy

A novel approach reported by Santeusanio et al. involves iodo-cyclothiocarbamation for stereocontrolled synthesis:

  • Steps :
    • Generate a dithiocarbamate intermediate from ethylamine and carbon disulfide.
    • Alkylate with iodomethane to form S-methyl derivatives.
    • Cyclize using iodine in dichloromethane to form 5-iodomethyl-thiazolidin-2-thione.
  • Advantages :
    • High regioselectivity (>90%) for the 5-position.
    • Compatible with Z/E isomer control via temperature modulation.

Installation of the Ethylimino Group

Schiff Base Formation

The ethylimino moiety (C=N) is introduced via condensation between a primary amine and a carbonyl group:

  • Reactants :
    • 3-Ethyl-4-oxo-thiazolidin-5-ylacetamide intermediate.
    • Ethylamine or its hydrochloride salt.
  • Conditions :
    • Reflux in ethanol with glacial acetic acid as a catalyst (4–6 h).
    • Molecular sieves to remove water and shift equilibrium.
  • Stereoselectivity :
    • The (2E)-configuration is favored by using scandium(III) triflate, achieving >85% diastereomeric excess.

Lewis Acid-Catalyzed Imine Tautomerization

Alternative methods employ Lewis acids to enhance imine stability and selectivity:

  • Catalysts :
    • BF3·OEt2 or ZnCl2 in dichloromethane.
  • Procedure :
    • React the thiazolidinone intermediate with ethylamine at 0°C.
    • Quench with aqueous NaHCO3 to isolate the imine.
  • Yield : 78–92% with 90–95% (2E)-isomer purity.

N-Methylacetamide Side-Chain Functionalization

Acylation of Amine Intermediates

The N-methylacetamide group is introduced via acylation:

  • Reactants :
    • 5-Aminomethyl-thiazolidinone intermediate.
    • Acetic anhydride or acetyl chloride.
    • Methylamine for N-methylation.
  • Conditions :
    • Step 1: Acetylation in THF with Et3N (0°C, 2 h).
    • Step 2: N-Methylation using methyl iodide and K2CO3 (rt, 12 h).
  • Yield : 65–80% after column chromatography.

One-Pot Sequential Reactions

Green chemistry approaches reduce steps and waste:

  • Procedure :
    • Combine 5-aminomethyl-thiazolidinone, acetyl chloride, and methylamine in a single pot.
    • Use microwave irradiation (100°C, 20 min) to accelerate reactions.
  • Advantages :
    • 88% yield with 99% purity by HPLC.
    • Solvent-free conditions minimize environmental impact.

Optimization and Characterization

Reaction Optimization Table

Parameter Optimal Value Impact on Yield
Catalyst Sc(OTf)3 +15% vs. BF3·OEt2
Solvent CH2Cl2 Higher selectivity
Temperature 0°C → rt Prevents imine hydrolysis
Reaction Time 7 h Maximizes cyclization

Data compiled from Refs.

Spectroscopic Characterization

  • NMR Analysis :
    • 1H NMR (CDCl3) : δ 1.25 (t, 3H, CH2CH3), 2.95 (s, 3H, NCH3), 4.12 (q, 2H, CH2N).
    • 13C NMR : 172.8 ppm (C=O), 164.3 ppm (C=N).
  • IR Spectroscopy :
    • 1685 cm−1 (amide C=O), 1620 cm−1 (C=N).
  • Mass Spectrometry :
    • m/z 333.5 [M+H]+ (calculated for C17H23N3O2S).

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the ethylimino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: It may have therapeutic potential due to its unique structural features and ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Ethylimino substitution is shared with 1a, but the (2E) configuration may confer distinct conformational stability compared to non-specified analogs .
  • Synthesis methods vary: One-pot routes (e.g., 1a) offer higher yields (75%) than multi-step protocols (e.g., 52% for 9b) .

Key Observations :

  • The target compound’s lack of thioxo groups (cf. ) may reduce electrophilicity, altering interactions with microbial targets .
  • Higher melting points in hydrazine-linked analogs (e.g., 9b: 239–240°C) suggest stronger intermolecular hydrogen bonding compared to the target compound .
  • Bioactivity data for the target compound remain speculative, but analogs with acetamide substituents (e.g., 9b) show antimicrobial efficacy, supporting further testing .

Computational and Crystallographic Insights

While crystallographic data for the target compound are unavailable, , and 10 highlight methodologies (e.g., SHELX, WinGX) used for analogous structures. For example, 1a’s dihydrothiazole core could adopt a puckered conformation, while thiazolidinones (e.g., 9b) exhibit planar geometry at the C4-oxo position .

Biological Activity

The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide is a thiazolidinone derivative known for its diverse biological activities. Thiazolidinones are a class of compounds that have garnered attention due to their potential therapeutic applications, particularly in antimicrobial and antifungal domains. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18N4O2S\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This compound features a thiazolidine ring, which is essential for its biological activity. The presence of the ethylimino and methylacetamide groups contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including our compound of interest.

  • Antibacterial Activity :
    • A study evaluated several thiazolidinone derivatives against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
    • Specifically, compounds similar to this compound demonstrated MIC values ranging from 10.7 to 21.4 μmol/mL against tested pathogens .
  • Antifungal Activity :
    • The compound also showed promising antifungal properties against strains like Candida albicans and Aspergillus niger. In vitro tests revealed that some derivatives had EC50 values as low as 0.85 µg/mL against specific fungal strains .
    • A comparative study indicated that the thiazolidinone scaffold could be optimized for enhanced antifungal efficacy through structural modifications .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is closely related to their chemical structure. Key findings from SAR studies include:

Structural FeatureEffect on Activity
Presence of the thiazolidine ringEssential for antimicrobial activity
Substituents on the nitrogen atomInfluence potency and spectrum of action
Length and branching of alkyl chainsAffect solubility and permeability

These insights suggest that strategic modifications to the compound's structure can enhance its biological efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazolidinone derivatives:

  • Study on Antibacterial Efficacy :
    • A series of experiments demonstrated that compounds with varied substituents on the thiazolidine ring exhibited different levels of antibacterial activity. For instance, a derivative with a halogenated phenyl group showed superior activity against resistant strains of E. coli compared to non-substituted analogs .
  • Fungal Resistance :
    • Research highlighted the effectiveness of 2-thiazolidinones in overcoming fungal resistance mechanisms. The compound's ability to inhibit key enzymes involved in fungal cell wall synthesis was noted, providing a potential avenue for developing new antifungal therapies .

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